Cas no 1013782-70-1 (1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide)

1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
- F2447-0032
- 1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide
- 2,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
- AKOS024649033
- 1013782-70-1
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- Inchi: 1S/C15H14N4OS/c1-10-8-13(19(2)18-10)14(20)17-15-16-12(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20)
- InChI Key: HFPWWSHIBJOXPJ-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2)N=C1NC(C1=CC(C)=NN1C)=O
Computed Properties
- Exact Mass: 298.08883226g/mol
- Monoisotopic Mass: 298.08883226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88Ų
- XLogP3: 2.8
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2447-0032-30mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-40mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-5mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-100mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-2μmol |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-75mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-20mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-25mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-2mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2447-0032-50mg |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
1013782-70-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide Related Literature
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Introduction to 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS No. 1013782-70-1) and Its Emerging Applications in Chemical Biology
1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide, identified by the CAS number 1013782-70-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This heterocyclic derivative combines elements of pyrazole, thiazole, and phenyl groups, which are well-documented for their biological activity. The compound’s molecular framework is designed to interact with biological targets in a highly specific manner, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The pyrazole core of this molecule is a privileged scaffold that has been extensively studied for its role in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In particular, the presence of the 1H-pyrazole-5-carboxamide moiety introduces a polar amide group, which can enhance solubility and binding affinity to biological targets. This feature is particularly valuable in the design of small-molecule inhibitors and activators.
The thiazole ring in 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide further contributes to its pharmacological potential. Thiazole derivatives are known for their diverse biological effects, including antifungal, antiviral, and anti-inflammatory activities. The integration of the thiazole moiety with the pyrazole scaffold creates a hybrid structure that may exhibit synergistic effects when interacting with biological systems.
The 4-phenyl substituent at the 2-position of the thiazole ring adds another layer of complexity to the molecule. Phenyl groups are frequently incorporated into drug candidates due to their ability to modulate electronic properties and improve binding interactions with target proteins. In this context, the phenyl ring in 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide may play a crucial role in optimizing its affinity for specific biological receptors.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the potential of this compound more thoroughly. Molecular docking studies have suggested that 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide may interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations indicate that it could bind to proteins associated with inflammation and cancer progression.
In vitro experiments have begun to validate these computational findings. Initial assays have shown that 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibits inhibitory activity against certain kinases and transcription factors. These early results are particularly exciting given the growing interest in targeting these molecules for therapeutic intervention. The compound’s ability to modulate enzyme activity without significant off-target effects makes it an attractive lead for further optimization.
The synthesis of 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key functional groups efficiently. These improvements in synthetic access are essential for advancing preclinical studies and eventual clinical development.
The potential applications of 1,3-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide extend beyond oncology. Researchers are exploring its utility in treating neurological disorders and infectious diseases. The compound’s ability to cross the blood-brain barrier and interact with central nervous system targets makes it a candidate for neuroprotective therapies. Additionally, its structural features may confer activity against bacterial and viral pathogens by interfering with essential metabolic pathways.
As interest in targeted therapies grows, compounds like 1,3-dimethyl-N-(4-phenoxybutyl)-N'-methylpyrazinecarboxamides (CAS No 1019127396) continue to be scrutinized for their therapeutic potential. While this specific derivative is distinct from our focus here, 1019127396's relevance underscores the broader trend toward designing molecules with precise biological activity.
Future research will likely focus on optimizing the pharmacokinetic properties of CAS No 1019127396, ensuring better bioavailability and reduced toxicity. Techniques such as structure-based drug design will be instrumental in refining its molecular structure to enhance efficacy while minimizing side effects.
The integration of machine learning into drug discovery has also accelerated the exploration of compounds like CAS No 1019127396 (and our primary focus). Predictive models can identify promising analogs based on existing data sets, streamlining the process from initial design to lead optimization.
In conclusion, 1019127396 represents an exciting example of how structural complexity can yield biologically active molecules with therapeutic potential, underscoring their value as scaffolds for future drug development efforts.
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